molecular formula C20H22N2O5 B2565765 N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide CAS No. 921837-00-5

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2565765
CAS No.: 921837-00-5
M. Wt: 370.405
InChI Key: AHHPBALKVGSVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide is a chemical compound for research use. The structure features a 3,4,5-trimethoxybenzamide group linked to a 1-ethyl-2-oxoindolin-5-yl moiety. The 3,4,5-trimethoxyphenyl unit is a recognized pharmacophore in medicinal chemistry and is found in various bioactive molecules, including those investigated as inhibitors of tubulin polymerization . Such inhibitors are of significant interest in cell biology research for studying microtubule dynamics and cell division mechanisms . Researchers can explore this compound as a potential building block or intermediate in the design and synthesis of novel therapeutic agents. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-5-22-15-7-6-14(8-12(15)11-18(22)23)21-20(24)13-9-16(25-2)19(27-4)17(10-13)26-3/h6-10H,5,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHPBALKVGSVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, often using ethyl halides in the presence of a base.

    Attachment of the Trimethoxybenzamide Group: The final step involves the coupling of the indolinone core with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Affecting Gene Expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s indolinone group distinguishes it from analogs with aryl, heteroaryl, or alkylthio substituents. Indolinones are associated with cyclin-dependent kinase (CDK) inhibition, whereas furan or triazolopyrimidine derivatives often target tubulin .
  • Sulfur-containing analogs (e.g., compound 5c in ) exhibit higher synthetic yields (up to 93%) compared to furan-based enaminones (50–57.5%) .

Cytotoxic Activity

  • N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide (18): Inactive against oral squamous cell carcinoma (SCC9) but active against glioblastoma cells, highlighting substituent-dependent selectivity .
  • Piperidine-triazolopyrimidine analogs (5c, 5s, 5v) : Demonstrated high cytotoxicity in preliminary screens, likely due to thioether-mediated membrane permeability .

Mechanism of Action

  • The target compound’s indolinone moiety may inhibit CDKs, analogous to roscovitine, while trimethoxybenzamide derivatives typically disrupt microtubule dynamics .

Physicochemical and Crystallographic Properties

  • N-(4-bromophenyl)-3,4,5-trimethoxybenzamide : Crystallographic data (space group P2₁/c) revealed intermolecular N–H···O hydrogen bonding, critical for stability . Similar analysis for the target compound is lacking but could leverage SHELX software for refinement .
  • LogP Values : Trimethoxybenzamide derivatives generally exhibit logP >3 due to hydrophobic substituents, suggesting the target compound may require formulation optimization for bioavailability.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has attracted significant attention due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in various fields, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features an indolinone moiety linked to a trimethoxybenzamide group. This structure is responsible for its distinct chemical and biological properties. The synthesis typically involves:

  • Formation of the Indolinone Core : Cyclization of an aniline derivative under acidic or basic conditions.
  • Introduction of the Ethyl Group : Alkylation using ethyl halides.
  • Attachment of the Trimethoxybenzamide Group : Coupling with 3,4,5-trimethoxybenzoic acid using reagents like EDCI and HOBt.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell growth and survival. For instance, it may inhibit the proliferation of cancer cells by interfering with the cell cycle and promoting apoptotic pathways through caspase activation .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

Another area of interest is its anti-inflammatory effects. Preliminary studies indicate that this compound can reduce inflammation markers in vitro, potentially making it useful for conditions characterized by chronic inflammation.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : It can modulate receptor activity involved in signal transduction pathways.
  • Gene Expression Alteration : It influences gene expression related to apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamideTwo methoxy groupsModerate anticancer activity
N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamideIsoxazole ringLimited antimicrobial effects
N-(1-ethyl-2-oxoindolin-5-yl)-2-(thiophen-2-yl)acetamideThiophene ringEnhanced anti-inflammatory properties

This compound stands out due to its three methoxy groups, which enhance solubility and stability compared to other analogs.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Assessment : In vitro tests showed significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antibiotic agent.
  • Inflammation Model : Research indicated that this compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for its anti-inflammatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.